Cyclopropylbenzene
Overview
Description
Cyclopropylbenzene is an organic compound with the molecular formula C₉H₁₀. It consists of a benzene ring attached to a cyclopropyl group. This compound is known for its unique structure, which combines the aromatic stability of benzene with the ring strain of cyclopropane. This compound is used in various chemical research and industrial applications due to its interesting chemical properties.
Scientific Research Applications
Cyclopropylbenzene is used in various scientific research applications, including:
Chemistry: As a model compound to study the effects of ring strain and aromaticity on chemical reactivity.
Biology: Investigating the metabolic pathways involving cytochrome P-450 enzymes.
Medicine: Exploring potential pharmaceutical applications due to its unique structure.
Industry: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
Target of Action
Cyclopropylbenzene primarily interacts with the cytochrome P-450 enzyme system, specifically found in the liver . This enzyme system plays a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
The interaction of this compound with cytochrome P-450 involves the oxidation of the compound . .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation pathway mediated by the cytochrome P-450 enzyme system
Pharmacokinetics
Given its interaction with the cytochrome p-450 system, it is likely that it undergoes hepatic metabolism . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
It is known that this compound undergoes oxidation by the cytochrome P-450 system
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the cytochrome P-450 system can be affected by factors such as diet, age, and the presence of other drugs . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylbenzene can be synthesized through several methods. One common method involves the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride. The resulting 1,3-dibromo-1-phenylpropane is then cyclized using a zinc-copper couple in dimethylformamide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by cytochrome P-450 enzymes to form benzoic acid.
Reduction: Reduction reactions typically target the benzene ring or the cyclopropyl group, leading to different products depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, while nucleophilic substitution can target the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 enzymes, often in the presence of liver microsomes.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Benzoic acid.
Reduction: Cyclopropylcyclohexane.
Substitution: Halogenated this compound derivatives.
Comparison with Similar Compounds
Cyclopropylbenzene can be compared with other cycloalkylbenzenes, such as:
This compound vs. Cyclohexylbenzene: this compound has higher ring strain due to the three-membered cyclopropyl ring, making it more reactive than cyclohexylbenzene, which has a six-membered ring with less strain.
This compound vs. Cyclobutylbenzene: this compound is more strained and reactive compared to cyclobutylbenzene, which has a four-membered ring.
This compound vs. Phenylcyclopropane: Both compounds have similar structures, but phenylcyclopropane has the phenyl group attached directly to the cyclopropane ring, leading to different reactivity patterns.
This compound’s unique combination of aromatic stability and ring strain makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-4-8(5-3-1)9-6-7-9/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSFCYAQBIPUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074297 | |
Record name | Cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-49-4 | |
Record name | Phenylcyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropylbenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36BKW6LVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclopropylbenzene?
A1: The molecular formula of this compound is C9H10, and its molecular weight is 118.18 g/mol. []
Q2: What is the preferred conformation of this compound in the gas phase?
A2: Gas-phase studies, including microwave spectroscopy and electron diffraction, combined with computational chemistry, show this compound exists primarily in the bisected conformation in the gas phase. This means the plane of the cyclopropyl group is aligned with the plane of the benzene ring. [, ]
Q3: How do ortho-substituents influence the conformation of this compound?
A3: Introducing two ortho-methyl groups to this compound (forming 2-cyclopropyl-1,3-dimethylbenzene) changes the preferred conformation from bisected to perpendicular. This is due to steric interactions between the methyl groups and the cyclopropyl ring. []
Q4: What spectroscopic techniques have been used to study the conformation of this compound derivatives?
A4: Researchers have employed various techniques, including:
- NMR spectroscopy: Used to study conformational equilibria, rotational barriers, and substituent effects on chemical shifts. [, , ]
- IR spectroscopy: Useful for identifying specific vibrational modes associated with different conformations. []
- UV spectroscopy: Coupled with REMPI techniques, UV spectroscopy helps analyze electronic transitions and explore conformational landscapes. []
- Microwave spectroscopy: Provides precise rotational constants, aiding in the determination of gas-phase structures and conformations. []
- Electron diffraction: Offers information about bond lengths and angles, complementing microwave data for structural elucidation. []
Q5: How does this compound react in electrophilic aromatic substitution reactions?
A5: this compound generally shows enhanced reactivity in electrophilic aromatic substitution reactions compared to benzene. This is attributed to the electron-donating effect of the cyclopropyl group, which stabilizes the positive charge developed in the transition state. [, ]
Q6: What is unusual about the nitration of this compound?
A6: While generally activating, the cyclopropyl group directs electrophilic attack primarily to the ortho position in nitration reactions, particularly in acetic anhydride. This high ortho:para ratio deviates from typical alkylbenzene behavior and suggests a specific interaction between the nitronium ion and the cyclopropyl group in the transition state. [, ]
Q7: Can the cyclopropyl ring in this compound undergo opening reactions?
A7: Yes, the cyclopropyl ring can be opened under certain conditions:
- Radical Reactions: this compound undergoes ring opening upon reaction with bromine radicals, particularly in polar solvents. This suggests the involvement of a this compound radical cation intermediate. [, ]
- Oxidation with Ceric Ammonium Nitrate: Oxidation generates ring-opened products, further supporting the formation of a radical cation intermediate. []
- Enzymatic Oxidation: Enzymes like toluene dioxygenase can catalyze the oxidation of this compound, leading to ring-opened diol products. []
Q8: How does the presence of a chlorine atom on the cyclopropyl ring affect its reactivity in electrophilic substitution?
A8: Introducing a chlorine atom to the cyclopropyl ring, as in (cis- and trans-2-chlorocyclopropyl)benzenes, reduces the electron-donating effect of the cyclopropyl group. Consequently, these derivatives exhibit a smaller range of substituent-induced chemical shifts in their carbon-13 NMR spectra compared to unsubstituted cyclopropylbenzenes. []
Q9: Can this compound act as a substrate for cytochrome P450 enzymes?
A9: Yes, this compound is metabolized by cytochrome P450 enzymes. Studies with rabbit liver microsomes indicate that both the microsomal fraction and the purified cytochrome P450 can oxidize this compound. []
Q10: What is the significance of this compound metabolism by cytochrome P450?
A10: this compound metabolism by cytochrome P450 involves an uncommon triple oxidation, suggesting that the substrate remains bound to the enzyme's active site throughout the process. This observation provides valuable insights into the mechanism of cytochrome P450-catalyzed oxidations. []
Q11: Can metal nanoparticles catalyze reactions involving this compound?
A11: Yes, rhodium nanoparticles (Rh NPs) have demonstrated catalytic activity in the ring-opening reaction of this compound under hydrogen atmosphere. These nanoparticles exhibit high activity and selectivity for linear products. []
Q12: What factors affect the catalytic activity of metal nanoparticles in this compound ring-opening?
A12: Several factors play a role:
- Metal Type: Rhodium nanoparticles show superior activity compared to other metals. []
- Particle Size: Larger Rh NPs tend to display higher turnover frequencies and lower activation energies. []
- Capping Agent: The nature of the capping agent used in nanoparticle synthesis influences the reaction kinetics. []
- Electronic Effects: Electron-donating substituents on the cyclopropyl ring enhance the rate of ring-opening. []
Q13: How has computational chemistry been used to study this compound?
A13: Computational methods, such as ab initio calculations (HF, B3LYP, MP2) and semi-empirical methods (AM1), have been instrumental in:
- Determining conformational preferences and rotational barriers. [, , ]
- Predicting vibrational frequencies for comparison with experimental IR data. []
- Analyzing electronic transitions and excited state properties. []
- Investigating substituent effects on structure and reactivity. [, ]
Q14: What is the relationship between the structure of this compound derivatives and their activity as cytochrome P450 inhibitors?
A14: Both this compound and diphenylcyclopropane inhibit the cytochrome P450-dependent O-deethylation of 7-ethoxycoumarin. This suggests that the cyclopropyl group, particularly when attached to an aromatic ring, can interact with the enzyme's active site and affect its catalytic activity. []
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